molecular formula C13H18N6O3 B2582952 1-(3-hydroxypropyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898440-52-3

1-(3-hydroxypropyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2582952
CAS No.: 898440-52-3
M. Wt: 306.326
InChI Key: KQKQZGBWUZTNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-hydroxypropyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a sophisticated purine-derived chemical compound offered for advanced research applications. While specific studies on this exact molecule are limited, its structure is closely related to known bioactive purine scaffolds. Hydroxyl purine compounds are a subject of significant research interest, as evidenced by their inclusion in patent literature for their potential biological activities . Furthermore, purine derivatives are of great importance in biochemical research; for instance, certain hydroxymethylated purine triones have been identified as components in human kidney stones, highlighting the role of purine metabolites in urolithiasis and related metabolic disorders . This compound features a triazinopurine dione core, a structure that may be of value in medicinal chemistry for the exploration of novel enzyme inhibitors or receptor modulators. Related molecules, such as dimethylated purine triones, are well-established in scientific research . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic procedures, nor for human use. Researchers should consult the relevant scientific literature to determine specific applications for this compound in their experimental systems.

Properties

IUPAC Name

1-(3-hydroxypropyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3/c1-8-7-18-9-10(16(2)13(22)17(3)11(9)21)14-12(18)19(15-8)5-4-6-20/h20H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKQZGBWUZTNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-hydroxypropyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a purine derivative that has garnered interest for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological systems and possible therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of triazino-purines characterized by a unique structural framework that influences its biological activity. The presence of the hydroxyl group and multiple methyl substituents is believed to enhance its interaction with biological targets.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

  • Antitumor Activity : Recent studies have indicated that certain purine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the compound have shown promising results against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) .
  • Antiviral Properties : Some purine derivatives have demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir. This suggests that modifications to the purine structure can lead to enhanced antiviral efficacy .
  • Receptor Activity : The compound may interact with specific receptors in the human body. Research on related compounds has shown their ability to modulate adenosine receptors and β-adrenergic receptors, which are crucial in various physiological responses .

Antitumor Activity

A study focused on the cytotoxic effects of purine derivatives found that compounds with similar structures to 1-(3-hydroxypropyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione exhibited selective toxicity towards cancer cells while sparing normal cells. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics like roscovitine .

CompoundCell Line TestedIC50 (µM)
Compound ACOLO20110
Compound B4T115
RoscovitineCOLO20120

Antiviral Studies

In vitro studies have shown that certain purine derivatives can inhibit HSV-1 replication. The introduction of specific functional groups has been linked to increased antiviral activity. For instance, one derivative demonstrated an EC50 value of less than 30 µM against acyclovir-resistant strains .

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of DNA/RNA Synthesis : By mimicking nucleotide structures, the compound may interfere with nucleic acid synthesis.
  • Receptor Modulation : Interaction with adenosine receptors can lead to varied physiological responses including anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following triazino-purine-dione derivatives share structural similarities but differ in substituents and functional groups:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Structural Features
1-(3-Hydroxypropyl)-3,7,9-trimethyl-... (Target) - 1: 3-hydroxypropyl; 3,7,9: methyl - Hydroxyl group enhances solubility; methyl groups improve metabolic stability
3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl-... () C₁₈H₁₉ClN₆O₂ 1: isopropyl; 3: 4-chlorophenyl; 7,9: methyl 386.84 Chlorophenyl increases lipophilicity; isopropyl adds steric bulk
3-(4-Chlorophenyl)-1,7,9-trimethyl-... () C₁₆H₁₅ClN₆O₂ 1,7,9: methyl; 3: 4-chlorophenyl 358.78 Higher methyl substitution may reduce solubility but increase membrane permeability
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-... () - Propyl chain with hydroxyl and hydroxymethyl groups - Multiple hydroxyl groups optimize aqueous solubility

Physicochemical Properties

  • Target Compound : The 3-hydroxypropyl group likely improves water solubility compared to ’s isopropyl and chlorophenyl substituents. Methyl groups at 3,7,9 positions may reduce oxidative metabolism.
  • Pyrimidin-diones : Hydroxymethyl and fluoro substituents (e.g., Compound 13) exhibit higher polarity, aligning with antiviral or enzyme-inhibiting roles .

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